molecular formula C15H10N4O2 B8041534 7-Amino-3-(benzotriazol-1-yl)chromen-2-one

7-Amino-3-(benzotriazol-1-yl)chromen-2-one

Cat. No.: B8041534
M. Wt: 278.26 g/mol
InChI Key: KHPDBNZNIPKLJV-UHFFFAOYSA-N
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Description

7-Amino-3-(benzotriazol-1-yl)chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and fluorescence studies. The presence of both amino and benzotriazolyl groups in its structure makes it a versatile molecule for further functionalization and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(benzotriazol-1-yl)chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(benzotriazol-1-yl)chromen-2-one, which can be synthesized from salicylaldehyde and benzotriazole through a condensation reaction.

    Amination: The 3-(benzotriazol-1-yl)chromen-2-one is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group at the 7-position.

Industrial Production Methods

This could include the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry techniques to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The benzotriazolyl group can be reduced to form various hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazolyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Hydrogenated benzotriazolyl derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-3-(benzotriazol-1-yl)chromen-2-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological studies due to its potential antimicrobial, anticancer, and anti-inflammatory properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of fluorescent dyes and materials. Its chromen-2-one core is known for its strong fluorescence, making it useful in the creation of sensors and imaging agents .

Mechanism of Action

The mechanism of action of 7-Amino-3-(benzotriazol-1-yl)chromen-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzotriazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-4-methylcoumarin: Known for its use in fluorescence studies.

    3-Benzotriazolylcoumarin: Similar structure but lacks the amino group.

    7-Hydroxy-3-(benzotriazol-1-yl)chromen-2-one: Hydroxy group instead of amino group.

Uniqueness

7-Amino-3-(benzotriazol-1-yl)chromen-2-one is unique due to the presence of both amino and benzotriazolyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .

Properties

IUPAC Name

7-amino-3-(benzotriazol-1-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c16-10-6-5-9-7-13(15(20)21-14(9)8-10)19-12-4-2-1-3-11(12)17-18-19/h1-8H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPDBNZNIPKLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC4=C(C=C(C=C4)N)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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